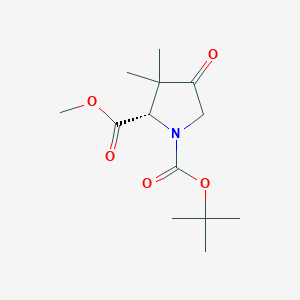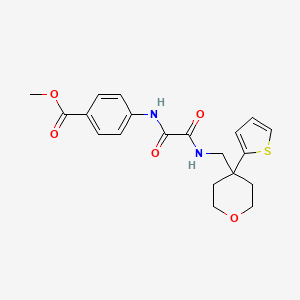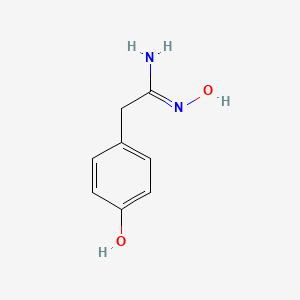![molecular formula C27H29N5O4S B2639452 N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-69-8](/img/no-structure.png)
N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thieno[2,3-d]pyrimidine, which has been synthesized and evaluated for its potential as a targeted therapy for PI3K, a lipid kinase involved in cancer progression . It is one of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives designed as anti-PI3K agents .
Synthesis Analysis
The synthesis of similar compounds involves the use of dry DCM, TEA, and 4-methyl toloyl chloride . The specific synthesis process for this compound is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
The compound falls within a category of chemicals that can be used in radiosynthesis, such as the synthesis of radioligands for imaging with positron emission tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides were developed as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for labeling with fluorine-18 for in vivo imaging using PET. This application underscores the potential of pyrimidine derivatives in the development of diagnostic tools in medical research (Dollé et al., 2008).
Antimicrobial and Anti-inflammatory Agents
Another application involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were screened for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, demonstrating their potential as anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antifungal Effects
Compounds with the pyrimidine structure have been investigated for their antifungal effects. For example, several 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated antifungal activity against significant types of fungi. This finding indicates the utility of pyrimidine derivatives in developing new antifungal agents (Jafar et al., 2017).
Anticonvulsant Agents
The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlight the therapeutic potential of pyrimidine derivatives in neurology. These compounds' interaction with anticonvulsant biotargets suggests their application in treating seizure disorders (Severina et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
852171-69-8 |
|---|---|
Produktname |
N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
Molekularformel |
C27H29N5O4S |
Molekulargewicht |
519.62 |
IUPAC-Name |
N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H29N5O4S/c1-5-6-7-17-8-12-19(13-9-17)28-21(33)16-37-25-22-24(31(2)27(35)32(3)26(22)34)29-23(30-25)18-10-14-20(36-4)15-11-18/h8-15H,5-7,16H2,1-4H3,(H,28,33) |
InChI-Schlüssel |
PCWYRQIDPZTMGG-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2639371.png)
![3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2639372.png)
![2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one](/img/structure/B2639373.png)
![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)
![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)

![3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2639381.png)
![N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2639382.png)




![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)